molecular formula C12H15NS B14651393 2-Benzyl-4,4-dimethyl-2-thiazoline CAS No. 53088-15-6

2-Benzyl-4,4-dimethyl-2-thiazoline

Cat. No.: B14651393
CAS No.: 53088-15-6
M. Wt: 205.32 g/mol
InChI Key: FBJLAZQFAKLTKS-UHFFFAOYSA-N
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Description

2-Benzyl-4,4-dimethyl-2-thiazoline is a heterocyclic organic compound containing a thiazoline ring. Thiazolines are a class of compounds known for their diverse biological activities and are often used as building blocks in organic synthesis . The presence of a benzyl group and two methyl groups at specific positions on the thiazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,4-dimethyl-2-thiazoline typically involves the reaction of benzylamine with 2,2-dimethylthioformamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazoline ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,4-dimethyl-2-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-4,4-dimethyl-2-thiazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Benzyl-4,4-dimethyl-2-thiazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, it may interact with enzymes and receptors in biological systems, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4,4-dimethylthiazolidine
  • 2-Benzyl-4,4-dimethylthiazole
  • 2-Benzyl-4,4-dimethylthiazoline-5-one

Uniqueness

2-Benzyl-4,4-dimethyl-2-thiazoline is unique due to its specific substitution pattern on the thiazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

53088-15-6

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-benzyl-4,4-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C12H15NS/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

FBJLAZQFAKLTKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=N1)CC2=CC=CC=C2)C

Origin of Product

United States

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